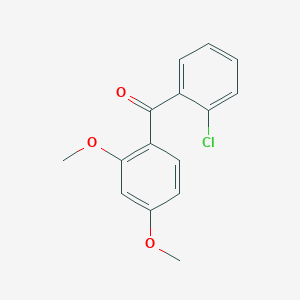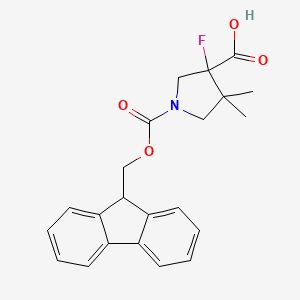
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds typically involves the use of Fmoc-protected amino acids . A paper describes the synthesis of Fmoc-protected homo-α-amino acids using Fmoc-α-amino acids and dicyclohexylcarbodiimide (DCC) mixtures .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), with a fluorenylmethoxycarbonyl (Fmoc) group and a carboxylic acid group attached .Scientific Research Applications
Protective Group Utility
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely recognized for its role in protecting hydroxy groups during the synthesis of complex molecules. This characteristic enables its application in the synthesis of intricate biomolecules, such as oligonucleotides, by allowing for selective deprotection under mild conditions that leave other sensitive groups intact (Gioeli & Chattopadhyaya, 1982).
Material Synthesis and Characterization
The synthesis and characterization of new materials, such as diphenylfluorene-based aromatic polyamides, have been facilitated by fluorene derivatives. These materials exhibit remarkable solubility in organic solvents and form transparent, flexible films, which are valuable for various industrial applications due to their high thermal stability and glass transition temperatures (Hsiao, Yang, & Lin, 1999).
Solid-Phase Peptide Synthesis
Fluoren-9-ylmethoxycarbonyl (Fmoc) amino acids have revolutionized solid-phase peptide synthesis by providing a reliable method for the temporary protection of amino groups. This advancement has enabled the efficient assembly of peptides and small proteins under conditions that maintain the integrity of other functional groups, thereby broadening the scope of bioorganic chemistry (Fields & Noble, 2009).
Advanced Material Properties
Spiro(fluorene-9,9′-xanthene) derivatives, incorporating fluorene units, have been synthesized and found to possess excellent organosolubility and optical transparency. These novel polyimides demonstrate outstanding performance characteristics, including low moisture absorption, low dielectric constants, and high thermal stability, making them suitable for high-tech applications such as electronic and photonic devices (Zhang et al., 2010).
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO4/c1-21(2)12-24(13-22(21,23)19(25)26)20(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTIIRVGFDHDAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)
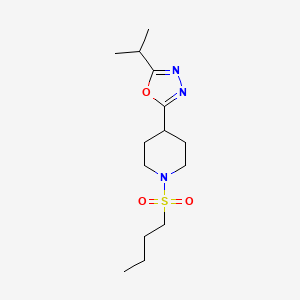
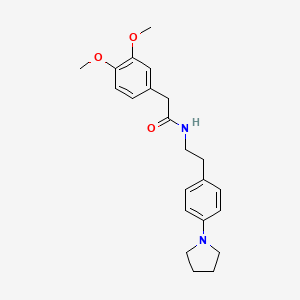
![8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2385325.png)
![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2385327.png)
![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B2385328.png)
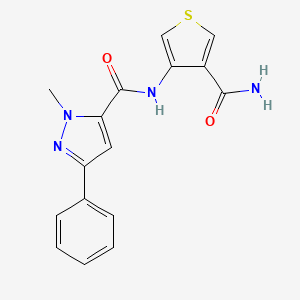
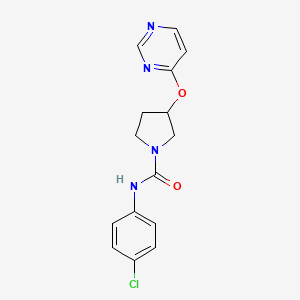
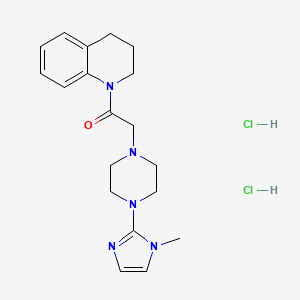


![methyl 3-(3,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2385338.png)

